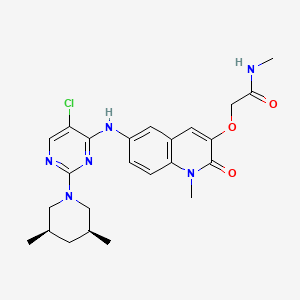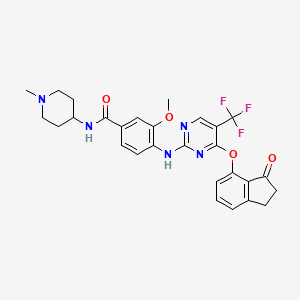
Biotin-PEG7-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG7-Azide is a compound that combines biotin, a water-soluble vitamin (vitamin B7), with a polyethylene glycol (PEG) spacer and an azide group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages with alkyne-containing molecules. The PEG spacer enhances the solubility and flexibility of the molecule, making it suitable for various biological and chemical applications .
Mechanism of Action
Target of Action
Biotin-PEG7-Azide is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
this compound is a click chemistry reagent . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs exploit this intracellular system to selectively degrade target proteins .
Pharmacokinetics
The presence of peg (polyethylene glycol) in the compound is known to increase its water solubility and biocompatibility, which may enhance its bioavailability .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability and circulation time of the compound in a biological system can be enhanced by the presence of the PEG chain .
Biochemical Analysis
Biochemical Properties
This process involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which allows Biotin-PEG7-Azide to bind with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Cellular Effects
It is known that the compound plays a role in the synthesis of PROTACs . PROTACs are molecules that can selectively degrade target proteins within cells, thereby influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other biomolecules. It undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction allows this compound to bind with these molecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Dosage Effects in Animal Models
It is known that high doses of biotin can cause clinically significant errors in select biotinylated immunoassays .
Metabolic Pathways
This compound is involved in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG7-Azide is synthesized through a series of chemical reactions that involve the conjugation of biotin with a PEG spacer and the introduction of an azide group. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation with PEG: The activated biotin is then reacted with a PEG derivative containing an amine group to form biotin-PEG.
Introduction of Azide Group: The biotin-PEG compound is further reacted with a reagent containing an azide group, such as azidoacetic acid, to form this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in large batches and purified using techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG7-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form stable triazole linkages
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a copper catalyst
Common Reagents and Conditions
Copper(I) Catalyst: Used in CuAAC reactions to facilitate the formation of triazole linkages.
DBCO or BCN Reagents: Used in SPAAC reactions for copper-free click chemistry
Major Products Formed
The major products formed from these reactions are biotinylated molecules with triazole linkages, which are highly stable and suitable for various bioconjugation applications .
Scientific Research Applications
Biotin-PEG7-Azide has a wide range of applications in scientific research, including:
Bioconjugation: Used to label proteins, peptides, and other biomolecules with biotin for detection and purification purposes
Proteomics: Facilitates the study of protein interactions and functions by enabling the biotinylation of target proteins.
Drug Delivery: Enhances the solubility and stability of drug molecules, making them more effective for therapeutic applications.
Surface Modification: Used to modify surfaces of nanoparticles, polymers, and other materials to improve their biocompatibility and functionality.
Diagnostic Applications: Employed in the development of diagnostic assays and imaging techniques for detecting specific biomolecules.
Comparison with Similar Compounds
Biotin-PEG7-Azide is unique due to its combination of biotin, PEG spacer, and azide group, which provides several advantages over similar compounds:
Biotin-PEG4-Azide: Similar to this compound but with a shorter PEG spacer, which may result in lower solubility and flexibility.
Biotin-PEG11-Azide: Contains a longer PEG spacer, providing greater flexibility but potentially increasing the molecular weight and complexity.
Biotin-PEG-Alkyne: Contains an alkyne group instead of an azide group, making it suitable for different types of click chemistry reactions.
List of Similar Compounds
- Biotin-PEG4-Azide
- Biotin-PEG11-Azide
- Biotin-PEG-Alkyne
- Biotin-PEG-DBCO
- Biotin-PEG-TCO
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34)/t22-,23-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMFFURCOFOFGG-LSQMVHIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N6O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)





![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)


![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
